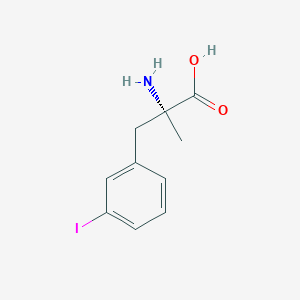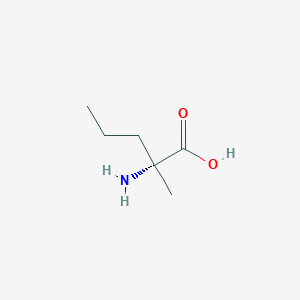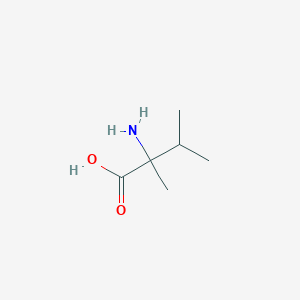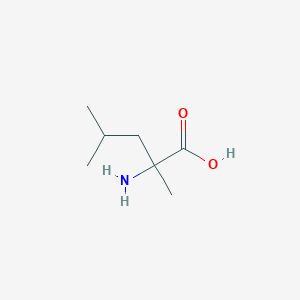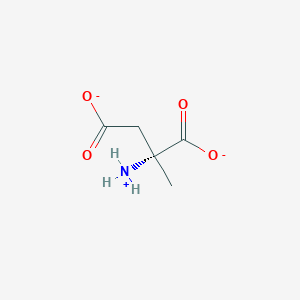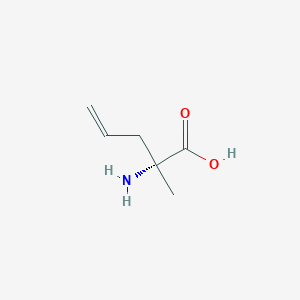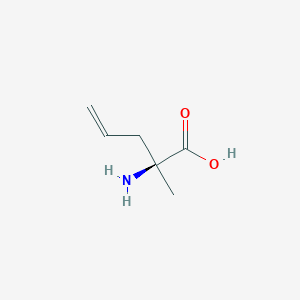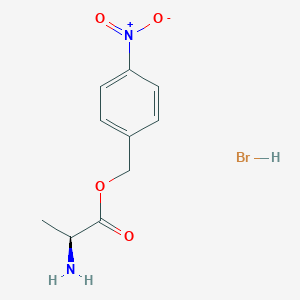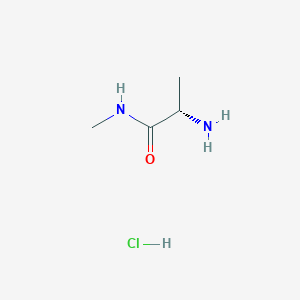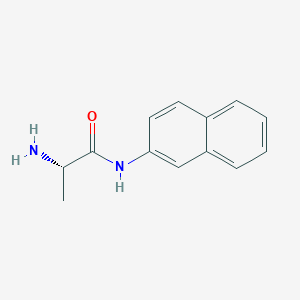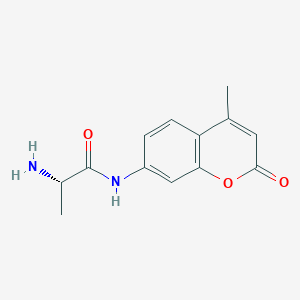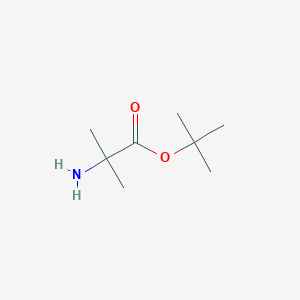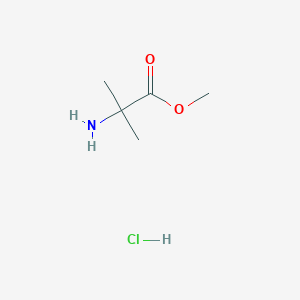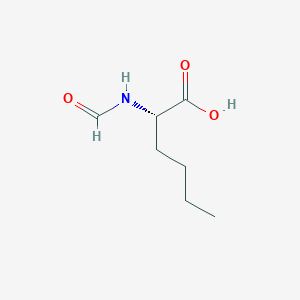
For-nle-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
For-nle-OH, also known as N-formyl-norleucine, is a derivative of norleucine, an amino acid. It is commonly used in peptide synthesis due to its ability to introduce norleucine residues into peptides. This compound is particularly valuable in the field of solid-phase peptide synthesis, where it serves as a building block for creating peptides with specific sequences and properties.
Mechanism of Action
Target of Action
For-nle-OH, also known as N-α-Fmoc-L-norleucine, is a derivative of the amino acid leucine . The primary target of this compound is believed to be the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism . mTORC1 is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival .
Mode of Action
The activation of mTORC1 by this compound and its derivatives is the consequence of two successive events: the cellular uptake by L-type amino acid transporter 1 (LAT1) responsible for leucine uptake in cells and the activation of mTORC1 following the transport . The structural requirement for the recognition by LAT1 is to have carbonyl oxygen, alkoxy oxygen of carboxyl group, amino group, and hydrophobic side chain . In contrast, the requirement for mTORC1 activation is more rigorous. It additionally requires a fixed distance between carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at α-carbon .
Biochemical Pathways
The activation of mTORC1 by this compound affects the mTOR signaling pathway, which is one of the well-recognized cellular signaling pathways mobilized by amino acids . This pathway regulates various cellular processes, including protein synthesis, cell growth, and autophagy .
Pharmacokinetics
It’s known that the compound is absorbed and distributed in the body via the lat1 transporter . The metabolism and excretion of this compound are yet to be determined.
Result of Action
The activation of mTORC1 by this compound leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This results in the regulation of cell growth and metabolism .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other amino acids, particularly leucine, can affect the uptake of this compound by LAT1 . Additionally, the pH and temperature of the environment may also influence the stability and efficacy of this compound, although specific studies on these aspects are lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-nle-OH typically involves the protection of the amino group of norleucine with a formyl group. This can be achieved through the reaction of norleucine with formic acid or formic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the formylated product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines are capable of performing multiple steps of the synthesis process, including the protection and deprotection of functional groups, coupling reactions, and purification of the final product. The use of automated systems ensures high efficiency and reproducibility in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
For-nle-OH undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the formyl group.
Major Products Formed
Oxidation: The major product is N-carboxy-norleucine.
Reduction: The major product is N-hydroxy-norleucine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted norleucine derivatives.
Scientific Research Applications
For-nle-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis to create peptides with specific sequences and properties.
Biology: Employed in the study of protein structure and function by incorporating norleucine residues into proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Comparison with Similar Compounds
For-nle-OH is unique compared to other norleucine derivatives due to its formyl protection group. Similar compounds include:
Fmoc-Nle-OH: N-α-fluorenylmethoxycarbonyl-norleucine, used in peptide synthesis with a different protecting group.
Boc-Nle-OH: N-α-tert-butyloxycarbonyl-norleucine, another norleucine derivative with a tert-butyloxycarbonyl protecting group.
Cbz-Nle-OH: N-α-benzyloxycarbonyl-norleucine, used in peptide synthesis with a benzyloxycarbonyl protecting group.
The uniqueness of this compound lies in its formyl group, which provides specific advantages in certain synthetic applications, such as ease of removal and compatibility with various reaction conditions.
Properties
IUPAC Name |
(2S)-2-formamidohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIJLKLYPXLQSQ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
